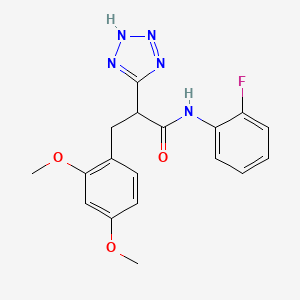

![molecular formula C14H12ClN3O B2944574 2-[(4-氯苄基)氨基]-4-甲氧基烟腈 CAS No. 338412-23-0](/img/structure/B2944574.png)

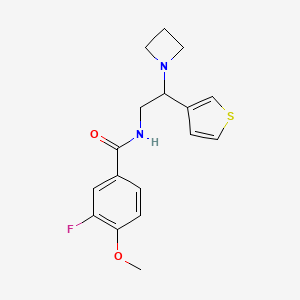

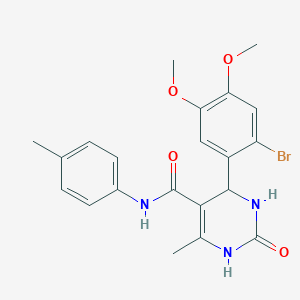

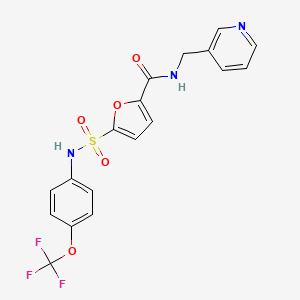

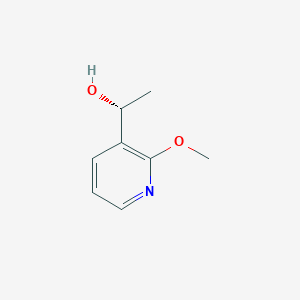

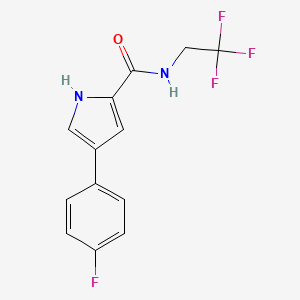

2-[(4-氯苄基)氨基]-4-甲氧基烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves N-benzylation of isatoic anhydride in the presence of a sodium hydride base . The reaction of isatoic anhydride and 4-chlorobenzyl chloride is carried out in the presence of a sodium hydride base and N,N-dimethylacetamide (DMAc) as a solvent .Chemical Reactions Analysis

The formation of byproducts is common during a chemical reaction . In the case of N-benzylation of isatoic anhydride, the yield of one of the byproducts was greater than that of the desired product . The reason for the byproduct formation was the sensitivity of the isatoic anhydride ring .科学研究应用

光谱和理论研究

相关化合物的な光谱特性和理论研究提供了对其在科学研究中的潜在应用的见解。例如,一种与 2-[(4-氯苄基)氨基]-4-甲氧基烟腈密切相关的化合物因其光谱特性、非线性光学材料以及作为抗癌剂的潜力而受到研究。通过质子核磁共振、紫外可见光和傅里叶变换红外光谱技术,计算了该化合物的理论优化几何参数、振动波数和非线性光学性质。分子对接研究表明其作为抗癌剂的潜力 (Eşme, 2021)。

合成和表征

另一项研究重点关注具有相似结构的衍生物的合成和表征,突出了不同取代基相互作用以产生具有特定特性的化合物。这些研究包括详细的合成程序、通过红外、紫外、1H NMR 和计算研究表征,以了解吸收光谱和分子轨道 (Al‐Sehemi 等人,2012)。

抗菌活性

与 2-[(4-氯苄基)氨基]-4-甲氧基烟腈在结构上相关的化合物已被合成并测试了其对各种细菌和真菌的抗菌活性。这些研究涉及特定衍生物的合成及其随后的测试,以确定它们抑制微生物生长的有效性,为开发新的抗菌剂奠定基础 (Guna 等人,2015)。

缓蚀

吡啶衍生物,包括与 2-[(4-氯苄基)氨基]-4-甲氧基烟腈 相似的结构,已被研究其作为缓蚀剂的潜力。此类研究通常涉及评估化合物在保护金属免受腐蚀方面的有效性,研究结果表明这些衍生物适合作为工业应用中的保护剂 (Ansari 等人,2015)。

作用机制

Target of Action

The specific target would depend on the exact structure and functional groups present in the compound .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Benzylamine derivatives can be involved in a variety of biochemical processes, including signal transduction, enzymatic reactions, and more .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and more .

属性

IUPAC Name |

2-[(4-chlorophenyl)methylamino]-4-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c1-19-13-6-7-17-14(12(13)8-16)18-9-10-2-4-11(15)5-3-10/h2-7H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIZQPUDKJHMJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)NCC2=CC=C(C=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)